2-(3,4-dimethylphenyl)-2-oxoethyl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phthalimide moiety, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the phthalimide derivative, followed by the introduction of the 3,4-dimethylphenyl and 3-methoxypropyl groups through a series of nucleophilic substitution and esterification reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Triethylamine, pyridine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe for studying enzyme functions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-DIMETHYLPHENYL)-2-{(3Z)-3-[3-(3-METHOXYPROPYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE
- **2-[(3,4-dimethylphenyl)amino]-N-(3-methoxypropyl)propanamide
Uniqueness
What sets 2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H23NO6 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H23NO6/c1-14-5-6-16(11-15(14)2)20(25)13-30-23(28)17-7-8-18-19(12-17)22(27)24(21(18)26)9-4-10-29-3/h5-8,11-12H,4,9-10,13H2,1-3H3 |
InChI Key |
VSKNLMBSRYDMHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.